molecular formula C7H10N2O B13116226 (3-(Methylamino)pyridin-4-yl)methanol

(3-(Methylamino)pyridin-4-yl)methanol

Cat. No.: B13116226
M. Wt: 138.17 g/mol
InChI Key: MJCKQTDFCPPYDQ-UHFFFAOYSA-N
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Description

(3-(Methylamino)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method 1: The synthesis begins with 2-chloronicotinic acid, which reacts with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.

    Method 2: Another method involves the reduction of 2-methylamino-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid.

Industrial Production Methods

The industrial production of (3-(Methylamino)pyridin-4-yl)methanol typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Methylamino)pyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methylamino)pyridin-4-yl)methanol involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-3-methanol
  • 2-(Methylamino)pyridine-4-methanol
  • 3-(Methylamino)pyridine-2-methanol

Uniqueness

(3-(Methylamino)pyridin-4-yl)methanol is unique due to its specific position of the methylamino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[3-(methylamino)pyridin-4-yl]methanol

InChI

InChI=1S/C7H10N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-4,8,10H,5H2,1H3

InChI Key

MJCKQTDFCPPYDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)CO

Origin of Product

United States

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